1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2-chloro-6-fluorobenzyl group at position 1 and an N-(2-ethoxyphenyl)carboxamide moiety at position 2. The 2-ethoxyphenyl group introduces electron-donating properties and moderate steric bulk, which may influence binding affinity and metabolic stability compared to analogs with alternative substituents.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-2-28-19-11-4-3-10-18(19)24-20(26)14-7-6-12-25(21(14)27)13-15-16(22)8-5-9-17(15)23/h3-12H,2,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLJAIAHYZDSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-ethoxyaniline to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine core can interact with various biological pathways, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
However, it is less electron-withdrawing than the 4-acetylphenyl group in , which may reduce metabolic stability due to increased susceptibility to oxidative enzymes. The bromo substituent in introduces significant steric and electronic effects, likely increasing molecular weight and polarizability, which could influence receptor binding kinetics.
Steric and Conformational Differences :
- The 2-ethoxyphenyl group imposes moderate steric hindrance compared to the smaller methyl group in but less than the acetyl group in . This balance may optimize interactions with hydrophobic binding pockets in target proteins.
- The planar conformation observed in due to extended π-conjugation across the amide bridge may enhance stacking interactions in biological targets, whereas bulkier substituents (e.g., ethoxy) could disrupt such interactions .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Findings:
- Lipophilicity : The target compound’s LogP of 3.8 suggests moderate membrane permeability, suitable for central nervous system (CNS) targets. The higher LogP of (4.1) may limit bioavailability due to poor aqueous solubility.
- Biological Activity : While the target compound’s activity is inferred from structural analogs, the furyl- and thioether-substituted dihydropyridine in exhibits redox-modulating properties, highlighting how heterocyclic substituents can diversify pharmacological effects.
Biological Activity
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.80 g/mol. The structure includes a dihydropyridine core substituted with a chloro-fluorophenyl group and an ethoxyphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.80 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NCC2=C(C=CC=C2Cl)F |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, related dihydropyridine derivatives have shown efficacy in inhibiting cancer cell proliferation in various models. In particular, one study demonstrated that a structurally related compound led to complete tumor stasis in a gastric carcinoma xenograft model following oral administration .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Kinases : Dihydropyridine derivatives are known to act as selective inhibitors of certain kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells.
Case Study 1: Efficacy in Xenograft Models
A study involving the administration of related compounds in xenograft models showed significant reductions in tumor size and weight compared to control groups. The study highlighted the importance of the dihydropyridine structure in mediating these effects through targeted kinase inhibition .
Case Study 2: Pharmacokinetics
Research has also focused on the pharmacokinetic profiles of these compounds, revealing favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, a related compound demonstrated high bioavailability and a favorable half-life, making it suitable for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
